Cas no 27262-45-9 ((R)-Bupivacaine)

(R)-Bupivacaine is a stereoisomer of bupivacaine, a long-acting local anesthetic belonging to the amide class. Its (R)-enantiomer exhibits distinct pharmacological properties, including reduced cardiotoxicity compared to the racemic mixture or the (S)-enantiomer. This selectivity makes it a valuable candidate for research in regional anesthesia and pain management. (R)-Bupivacaine demonstrates high affinity for voltage-gated sodium channels, providing prolonged nerve blockade with a favorable safety profile. Its enantiomeric purity ensures consistent pharmacokinetic and pharmacodynamic behavior, facilitating precise dosing in clinical and preclinical studies. The compound is particularly useful in investigations of stereospecific anesthetic effects and toxicity mechanisms.
(R)-Bupivacaine structure
(R)-Bupivacaine structure
Product Name:(R)-Bupivacaine
CAS No:27262-45-9
MF:C18H28N2O
MW:288.427724838257
MDL:MFCD01704266
CID:262536
PubChem ID:117963
Update Time:2025-06-22

(R)-Bupivacaine Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
    • (R)-(+)-BUPIVACAINE HCL
    • (R)-Bupivacaine HCl
    • (RS)-bupivacaine
    • 1-butyl-piperidine-2-carboxylic acid-(2,6-dimethyl-anilide)
    • Anekain
    • Bupivacaine anhydrous
    • BUPIVACAINE BASE
    • Carbostesin
    • DL-Bupivacaine
    • LAC-43
    • MARCAINE
    • racemic bupivacaine
    • sensorcaine
    • WIN 11318
    • (+)-(R)-Bupivacaine
    • (+)-Bupivacaine
    • (R)-(+)-Bupivacaine
    • (R)-Bupivacaine
    • (2r)-1-butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
    • 2',6'-PIPECOLOXYLIDIDE, 1-BUTYL-, (+)-
    • BDBM50350789
    • UNII-16O5OYF58E
    • EN300-18562924
    • (2R)-1-butyl-N-(2, 6-dimethylphenyl)piperidine-2-carboxamide
    • D-(+)-1-butyl-2',6'-pipecoloxylidide
    • Bupivacaine, D(+)-
    • 16O5OYF58E
    • Q27128593
    • Dextro-(R)-Bupivacaine HCl
    • D(+)-Bupivacaine
    • 2',6'-Pipecoloxylidide, 1-butyl-, D-(+)-
    • (2R)-1-BUTYL-N-(2,6-DIMETHYLPHENYL)-2-PIPERIDINECARBOXAMIDE
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (R)-
    • 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-,(2R)-
    • (R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • DTXSID101317009
    • D-1-butyl-2',6'-pipecoloxylidide
    • BUPIVACAINE, (+)-
    • DEXTROBUPIVACAINE
    • CHEBI:60790
    • Bupivacaine, (R)-
    • D-(+)-bupivacaine
    • 27262-45-9
    • SCHEMBL34175
    • CHEMBL189827
    • D-bupivacaine
    • MDL: MFCD01704266
    • Inchi: 1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
    • InChI Key: LEBVLXFERQHONN-MRXNPFEDSA-N
    • SMILES: O=C([C@H]1CCCCN1CCCC)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 288.22034
  • Monoisotopic Mass: 288.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 32.3A^2

Experimental Properties

  • Density: 1.032±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 430.65°C (rough estimate)
  • Flash Point: 209.9ºC
  • Refractive Index: 1.5700 (estimate)
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),
  • PSA: 32.34
  • LogP: 3.90740

(R)-Bupivacaine Security Information

  • Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials

(R)-Bupivacaine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B451225-10mg
(R)-Bupivacaine
27262-45-9
10mg
$ 75.00 2023-04-18
TRC
B451225-25mg
(R)-Bupivacaine
27262-45-9
25mg
$ 155.00 2023-04-18
TRC
B451225-50mg
(R)-Bupivacaine
27262-45-9
50mg
$ 276.00 2023-04-18
TRC
B451225-100mg
(R)-Bupivacaine
27262-45-9
100mg
$ 523.00 2023-04-18
TRC
B451225-250mg
(R)-Bupivacaine
27262-45-9
250mg
$ 1097.00 2023-04-18
eNovation Chemicals LLC
K53802-50mg
(R)-(+)-BUPIVACAINEHCL
27262-45-9 98%
50mg
$785 2024-05-25
Enamine
EN300-18562924-0.05g
27262-45-9
0.05g
$101.0 2023-09-18
eNovation Chemicals LLC
K53802-50mg
(R)-(+)-BUPIVACAINEHCL
27262-45-9 98%
50mg
$785 2025-02-27
eNovation Chemicals LLC
K53802-50mg
(R)-(+)-BUPIVACAINEHCL
27262-45-9 98%
50mg
$785 2025-03-01

Additional information on (R)-Bupivacaine

Professional Introduction to (R)-Bupivacaine (CAS No. 27262-45-9)

(R)-Bupivacaine, chemically known as 4-(2,6-dimethoxyphenyl)-1-(2,6-dimethylphenyl)piperidine, is a potent local anesthetic with a CAS number of 27262-45-9. This compound is widely recognized for its significant role in the field of anesthesiology and pain management. Its unique pharmacological properties make it a preferred choice for various medical applications, particularly in the context of long-duration regional anesthesia.

The molecular structure of (R)-Bupivacaine features a piperidine ring substituted with dimethyl and dimethoxyphenyl groups. This configuration contributes to its high lipid solubility, which is a critical factor in its ability to rapidly penetrate nerve tissues and produce prolonged analgesia. The stereochemistry of the compound, specifically the (R) configuration, plays a pivotal role in its efficacy and safety profile.

In recent years, there has been growing interest in the pharmacological mechanisms of (R)-Bupivacaine and its derivatives. Research has demonstrated that this compound exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and transmission of action potentials. This mechanism is particularly relevant in the context of peripheral nerve blocks and spinal anesthesia.

One of the most compelling aspects of (R)-Bupivacaine is its extended duration of action. Unlike shorter-acting local anesthetics such as lidocaine, which may require repeated dosing for prolonged procedures, (R)-Bupivacaine provides reliable analgesia for several hours. This makes it an invaluable tool in surgical settings where prolonged anesthesia is necessary.

The clinical applications of (R)-Bupivacaine are diverse and well-documented. It is commonly used for interscalene brachial plexus blocks, epidural anesthesia, and caudal blocks in pediatric patients. Additionally, it has been explored for use in intravenous regional anesthesia ( Bier block), where it provides effective analgesia while minimizing systemic absorption.

Recent studies have also highlighted the potential of (R)-Bupivacaine in multimodal pain management regimens. For instance, its combination with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects, leading to improved patient outcomes and reduced opioid consumption postoperatively. This approach aligns with contemporary trends in perioperative pain control, emphasizing non-opioid strategies.

The safety profile of (R)-Bupivacaine is another area of significant interest. While generally well-tolerated when used within recommended guidelines, systemic toxicity remains a concern if inadvertently administered intravascularly. The high lipid solubility of the compound can lead to rapid absorption into the bloodstream, potentially causing central nervous system (CNS) depression.

To mitigate this risk, clinicians often employ techniques such as aspiration before injection and careful monitoring during administration. Furthermore, dose adjustments may be necessary in patients with impaired liver or kidney function, as these conditions can affect the metabolism and excretion of local anesthetics.

The development of novel formulations containing (R)-Bupivacaine has been an active area of research. Liposomal preparations and polymer-based delivery systems have been investigated to enhance localized action while minimizing systemic side effects. These innovations aim to improve patient comfort and safety during prolonged procedures.

In conclusion, (R)-Bupivacaine (CAS No. 27262-45-9) is a highly effective local anesthetic with broad clinical applications. Its unique pharmacological properties make it particularly suitable for long-duration regional anesthesia procedures. Ongoing research continues to explore new applications and formulations that leverage its benefits while addressing potential risks.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd